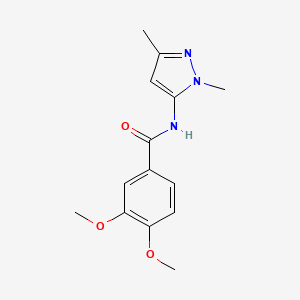
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide, also known as N-DMSPB, is a unique type of amide compound that has been used in scientific research for a variety of applications. It has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways.
Aplicaciones Científicas De Investigación
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. It has been used in scientific research to study the structure-activity relationship of enzymes and proteins, as well as to study the interactions between molecules. It has also been used to study the mechanism of action of various drugs, as well as to study the properties of various materials.
Mecanismo De Acción
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide is believed to act as an inhibitor of enzymes and proteins by binding to the active sites of the enzymes and proteins, thus preventing them from binding to their substrates. It has also been shown to interact with other molecules in a variety of ways, including through hydrogen bonding, van der Waals interactions, and electrostatic interactions.
Biochemical and Physiological Effects
This compound has been studied for its potential to act as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as enzymes involved in the metabolism of fatty acids. It has also been shown to inhibit the activity of proteins involved in the transport of ions across cell membranes, as well as proteins involved in the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize and is not toxic to humans. It is also relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be difficult to dissolve in aqueous solutions. It is also relatively expensive, which may limit its use in some experiments.
Direcciones Futuras
Due to its unique properties, N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide has a wide range of potential applications in scientific research. Future research should focus on exploring the potential of this compound as an inhibitor of enzymes and proteins, as well as its ability to interact with other molecules in a variety of ways. Additionally, future research should focus on developing new methods for synthesizing this compound and improving its solubility in aqueous solutions. Finally, future research should focus on exploring the potential applications of this compound in drug development and other biomedical applications.
Métodos De Síntesis
N-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(dimethylsulfamoyl)benzamide can be synthesized using a variety of methods, including the Biginelli reaction, the Mannich reaction, and the Strecker reaction. In the Biginelli reaction, the reaction of ethyl acetoacetate, urea, and aldehydes in the presence of an acid catalyst produces this compound. In the Mannich reaction, the reaction of an aldehyde, an amine, and a ketone in the presence of an acid catalyst produces this compound. In the Strecker reaction, the reaction of an aldehyde, an amine, and cyanide in the presence of an acid catalyst produces this compound.
Propiedades
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-4-(dimethylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3S/c1-10-9-13(18(4)16-10)15-14(19)11-5-7-12(8-6-11)22(20,21)17(2)3/h5-9H,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVNZGWKVMHJKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529578.png)
![N-cyclopropyl-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide](/img/structure/B6529592.png)
![6-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-3-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6529595.png)
![N-(1,3-dimethyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6529612.png)









![ethyl 4-{4-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate](/img/structure/B6529677.png)